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dTDP-L-rhodosamine -

dTDP-L-rhodosamine

Catalog Number: EVT-1592887
CAS Number:
Molecular Formula: C18H31N3O13P2
Molecular Weight: 559.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DTDP-beta-L-rhodosamine is a dTDP-sugar having beta-L-rhodosamine as the sugar component. It is a conjugate acid of a dTDP-beta-L-rhodosamine(1-).
Overview

dTDP-L-rhodosamine is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of various glycoproteins and polysaccharides. It is particularly significant in the context of bacterial cell wall synthesis and the formation of O-antigens, which are important for bacterial virulence and immune evasion. This compound is synthesized from deoxythymidine triphosphate and has garnered interest due to its involvement in the biosynthesis of complex carbohydrates.

Source

dTDP-L-rhodosamine is derived from dTDP-L-rhamnose, which itself is synthesized through enzymatic pathways involving multiple enzymes. The biosynthesis typically starts from deoxythymidine monophosphate and glucose-1-phosphate, utilizing a series of enzymatic reactions to convert these substrates into the final nucleotide sugar product. Various microorganisms, including Escherichia coli and Salmonella enterica, have been studied for their ability to produce dTDP-L-rhodosamine through engineered pathways.

Classification

This compound falls under the category of nucleotide sugars, specifically as a derivative of thymidine diphosphate sugars. Nucleotide sugars are essential precursors in glycosylation reactions, where they donate sugar moieties to growing polysaccharide chains or glycoproteins.

Synthesis Analysis

Methods

The synthesis of dTDP-L-rhodosamine involves several enzymatic steps that can be achieved through different methodologies:

  1. One-Pot Enzymatic Reactions: A notable method involves a one-pot reaction utilizing multiple enzymes. For instance, a combination of enzymes such as dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase and dTDP-4-keto-rhamnose reductase can convert dTDP-4-keto-6-deoxy-D-glucose into dTDP-L-rhodosamine .
  2. Sequential Enzyme Reactions: Another approach involves sequential reactions where enzymes are added stepwise to facilitate the conversion from deoxythymidine triphosphate and glucose-1-phosphate to dTDP-L-rhodosamine. This method has been optimized for yield and purity .
  3. Biocatalytic Pathways: Recent advancements have explored biocatalytic pathways that utilize engineered enzymes from various sources to improve the efficiency and yield of dTDP-L-rhodosamine synthesis .

Technical Details

The synthesis often requires precise control over conditions such as temperature, pH, and substrate concentrations to maximize enzyme activity. For example, certain enzymes exhibit peak activity at specific temperatures (e.g., 37°C for some enzymes) and pH levels (e.g., pH 9.0), which must be optimized during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of dTDP-L-rhodosamine consists of a thymidine moiety linked to a diphosphate group and an L-rhodosamine sugar. The structural formula can be represented as follows:

C10H15N3O7P2\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}_7\text{P}_2

This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

Data

  • Molecular Weight: Approximately 307.23 g/mol
  • Chemical Formula: C10H15N3O7P2
  • Functional Groups: Contains hydroxyl groups (-OH), amino groups (-NH2), and phosphate groups (-PO4).
Chemical Reactions Analysis

Reactions

dTDP-L-rhodosamine participates in several key biochemical reactions:

  1. Glycosylation Reactions: It serves as a donor substrate in glycosylation reactions, where it transfers its sugar moiety to acceptor molecules such as proteins or lipids.
  2. Biosynthetic Pathways: In bacterial systems, it is involved in the biosynthesis of polysaccharides that contribute to cell wall integrity and immune response modulation.

Technical Details

The reaction mechanisms often involve nucleophilic attack by hydroxyl groups on the anomeric carbon of the sugar moiety, facilitating the formation of glycosidic bonds with acceptor molecules.

Mechanism of Action

Process

The mechanism by which dTDP-L-rhodosamine exerts its effects primarily revolves around its role in glycosylation:

  1. Activation: The diphosphate group activates the sugar for nucleophilic attack.
  2. Transfer: The activated sugar moiety is transferred to an acceptor molecule (such as a protein or polysaccharide).
  3. Formation of Glycosidic Bonds: This results in the formation of new glycosidic bonds, contributing to the structure of complex carbohydrates.

Data

Studies have shown that the efficiency of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and reaction conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles during glycosylation; sensitive to hydrolysis.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to assess purity and structural integrity during synthesis .

Applications

Scientific Uses

dTDP-L-rhodosamine has several important applications in scientific research:

  1. Glycobiology Research: Used extensively in studies related to carbohydrate chemistry and glycobiology.
  2. Vaccine Development: Plays a role in developing vaccines targeting bacterial pathogens by elucidating O-antigen structures.
  3. Synthetic Biology: Employed in engineered pathways for producing complex carbohydrates for therapeutic applications.

The ongoing research into optimizing its synthesis and understanding its biochemical roles continues to enhance its applicability in various fields including microbiology, immunology, and biochemical engineering.

Biosynthesis Pathways and Enzymatic Machinery

Evolutionary Conservation of the dTDP-L-Rhodosamine Biosynthetic Pathway in Prokaryotes

The biosynthetic pathway for dTDP-L-rhodosamine—a key deoxyamino sugar precursor in anthracycline antibiotics like aclacinomycin and nogalamycin—originates from the highly conserved dTDP-6-deoxyhexose pathway in prokaryotes. This pathway exhibits deep evolutionary roots across Gram-positive and Gram-negative bacteria, as well as archaea. Genetic analyses of Salmonella enterica subspecies reveal that the core rml gene set (rmlB, rmlD, rmlA, rmlC) displays distinct evolutionary patterns: the 5′ end (including rmlB and rmlD) is subspecies-specific, while the 3′ end (rmlC and part of rmlA) shows O-antigen-specific variation with lower G+C content. This dichotomy suggests lateral gene transfer events facilitating adaptation of sugar moieties in cell wall polysaccharides and secondary metabolites [8]. Homologs of rml genes are consistently clustered in operons in actinomycetes like Saccharothrix syringae and Streptomyces spp., enabling coordinated expression for rhodosamine production. Notably, in Streptomyces galilaeus (producer of aclacinomycin A), this pathway branches from dTDP-4-keto-6-deoxyglucose to form rhodosamine via amination at C-3, diverging from the ubiquitous dTDP-L-rhamnose route [1] [6] [9].

Table 1: Conservation of dTDP-L-Rhodosamine Pathway Genes in Prokaryotes

OrganismGene ClusterFunction in Rhodosamine BiosynthesisSequence Identity to S. enterica RmlABCD
Salmonella entericarmlACBDdTDP-rhamnose core pathway100% (reference)
Saccharothrix syringaeSs-rmlABCDdTDP-rhamnose synthesis65–72%
Streptomyces galilaeusakn/rml hybridsRhodosamine derivatization58–68% (rmlB/D homologs)

Multistep Enzymatic Cascade: RmlABCD Homologs and Their Catalytic Roles

dTDP-L-rhodosamine biosynthesis requires a four-step enzymatic cascade, with RmlABCD homologs sequentially transforming glucose-1-phosphate (Glc-1-P) into dTDP-4-keto-6-deoxyglucose, the precursor for amination:

  • RmlA (Glucose-1-phosphate thymidylyltransferase, EC 2.7.7.24): Activates Glc-1-P using dTTP to form dTDP-D-glucose. The enzyme from Saccharothrix syringae (Ss-RmlA) exhibits maximal activity at 37°C and pH 9.0 with a Km of 117.30 μM for Glc-1-P and kcat of 3.46 s−1 [9].
  • RmlB (dTDP-D-glucose 4,6-dehydratase, EC 4.2.1.46): Dehydrates dTDP-D-glucose to dTDP-4-keto-6-deoxyglucose using NAD+ as a cofactor. Ss-RmlB operates optimally at 50°C/pH 7.5 (Km = 98.60 μM, kcat = 11.2 s−1) [9].
  • RmlC (dTDP-4-keto-6-deoxyglucose 3,5-epimerase, EC 5.1.3.13): Catalyzes a double epimerization at C-3 and C-5 to form dTDP-4-keto-L-rhamnose. In anthracycline pathways, this intermediate is aminated by a dedicated aminotransferase (e.g., AknS in aclacinomycin) to yield dTDP-L-rhodosamine [6].
  • RmlD (dTDP-4-keto-rhamnose reductase, EC 1.1.1.133): Reduces the C-4 keto group using NADPH. For rhodosamine biosynthesis, this step is bypassed to retain the keto group for subsequent transamination [1] [9].

Table 2: Enzymatic Steps in dTDP-L-Rhodosamine Formation

EnzymeReaction CatalyzedCofactorsKey Intermediates
RmlAGlc-1-P + dTTP → dTDP-D-glucose + PPiMg2+dTDP-D-glucose
RmlBdTDP-D-glucose → dTDP-4-keto-6-deoxyglucoseNAD+dTDP-4-keto-6-deoxyglucose
RmlCC-3/C-5 epimerizationNonedTDP-4-keto-L-rhamnose
AminotransferaseC-3 aminationPLP, glutamatedTDP-L-rhodosamine

Substrate Promiscuity in Nucleotidyltransferases: Implications for dTDP-L-Rhodosamine Diversification

RmlA homologs exhibit remarkable substrate flexibility, enabling diversification of nucleotide-activated sugars. Ss-RmlA utilizes alternative nucleoside triphosphates (dUTP, UTP) and modified sugar-1-phosphates (GlcNH₂-1-P, GlcN₃-1-P) to generate non-canonical sugar nucleotides:

  • Nucleotide variants: dTDP, dUDP, and UDP-linked sugars (e.g., dUDP-Glc, UDP-GlcN₃) [9].
  • Sugar modifications: Amino and azido derivatives of glucose-1-phosphate are accepted, forming dTDP-GlcNH₂ and dTDP-GlcN₃ [5] [9].

This promiscuity has biotechnological significance:

  • Unnatural sugar nucleotides: Ss-RmlA synthesizes dUDP-L-rhamnose (46% yield) in a one-pot system with RmlBCD, expanding the toolbox for glycoengineering [9].
  • Rhodosamine analogs: Aminotransferases like AknS can theoretically aminate alternative dTDP-4-keto-sugars, enabling the production of rhodosamine derivatives with altered bioactivity. In Streptomyces nogalater, nogalamycin biosynthesis incorporates L-rhodosamine attached via C–C and O-glycosidic bonds, demonstrating the enzymatic plasticity in decorating anthracycline scaffolds [6] [10].

Kinetic Analysis of Rate-Limiting Steps in the Pathway

The dTDP-L-rhodosamine pathway features kinetic bottlenecks that influence flux:

  • RmlB as the rate-limiting step: Dehydratase activity governs overall pathway efficiency. Ss-RmlB’s kcat/Km ratio (113.6 mM−1s−1 for dTDP-glucose) is lower than RmlA’s kcat/Km for Glc-1-P (29.5 mM−1s−1), indicating dehydration as the kinetic barrier [9].
  • Cofactor dependencies: RmlB requires NAD+ (optimal at 0.02 mM), while RmlD depends on NADPH. Imbalanced cofactor regeneration can stall the pathway [1] [9].
  • One-pot system limitations: When Ss-RmlABCD are combined for dTDP-rhamnose synthesis, maximal yield reaches 65% due to RmlB/RmlD kinetics and potential product inhibition. In vitro, RmlC and RmlD show slower kcat values (1.8–4.2 s−1) compared to RmlA/RmlB [5] [9].

Table 3: Kinetic Parameters of Key Enzymes in dTDP-L-Rhodosamine Precursor Synthesis

EnzymeSubstrateKm (μM)kcat (s−1)kcat/Km (mM−1s−1)Conditions
Ss-RmlAdTTP49.565.39108.8pH 9.0, 37°C, Mg2+
Glc-1-P117.303.4629.5
Ss-RmlBdTDP-D-glucose98.6011.2113.6pH 7.5, 50°C, NAD+
Ss-RmlDdTDP-4-keto-rhamnoseNot reported4.2*-pH 7.0, 37°C, NADPH

*Estimated from reaction yields [5] [9].

Properties

Product Name

dTDP-L-rhodosamine

IUPAC Name

[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

Molecular Formula

C18H31N3O13P2

Molecular Weight

559.4 g/mol

InChI

InChI=1S/C18H31N3O13P2/c1-9-7-21(18(25)19-17(9)24)14-6-12(22)13(32-14)8-30-35(26,27)34-36(28,29)33-15-5-11(20(3)4)16(23)10(2)31-15/h7,10-16,22-23H,5-6,8H2,1-4H3,(H,26,27)(H,28,29)(H,19,24,25)/t10-,11-,12-,13+,14+,15+,16+/m0/s1

InChI Key

XPIWJCQKSXFPJI-WYVHVMBXSA-N

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O

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